Hydroxychlorodenafil

描述

Historical Context of Synthetic Phosphodiesterase-5 Inhibitor Analogs in Research

The landscape of treating erectile dysfunction was revolutionized by the discovery and development of phosphodiesterase type 5 (PDE5) inhibitors. Sildenafil (B151), the first commercially successful PDE5 inhibitor, was initially investigated in the late 1980s as a treatment for angina pectoris. ecancer.org Its unexpected side effect of inducing penile erections led to its repositioning and subsequent approval for treating erectile dysfunction in the 1990s. ecancer.orgwikipedia.org

Following the success of sildenafil, other PDE5 inhibitors such as tadalafil (B1681874) and vardenafil (B611638) were developed. researchgate.net This period also saw the rise of a clandestine market for so-called "herbal" or "natural" dietary supplements for sexual enhancement. wikipedia.orgamazonaws.com To bolster the claimed effects of these products, manufacturers began to illegally incorporate unapproved synthetic PDE5 inhibitor analogs. wikipedia.orgresearchgate.netnih.gov These analogs are often byproducts from the initial drug discovery process of the parent compounds. amazonaws.comum.edu.my The first sildenafil analog, homosildenafil, was detected in a dietary supplement in the early 2000s, marking the beginning of a long-standing issue of adulteration. mdpi.com Since then, a plethora of these analogs, including Hydroxy Chlorodenafil (B589638), have been identified by regulatory agencies and researchers. researchgate.netmdpi.comsci-hub.st

Significance of Hydroxy Chlorodenafil as a Chemical Analog in Contemporary Research

Hydroxy Chlorodenafil is recognized in the scientific community primarily as a reference material for the analytical detection of unapproved PDE5 inhibitor analogs in dietary supplements. aoac.orgaxios-research.comaoac.org Its significance does not stem from therapeutic applications, but from its utility in forensic and analytical chemistry. The presence of numerous, structurally similar but pharmacologically uncharacterized analogs in consumer products poses a significant public health risk. nih.govconicet.gov.ar Therefore, the availability of pure reference standards like Hydroxy Chlorodenafil is crucial for developing and validating analytical methods to detect these adulterants. amazonaws.comaoac.org

Research studies focusing on the detection of counterfeit and adulterated products often include Hydroxy Chlorodenafil in their library of target compounds. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including tandem MS (MS/MS) and high-resolution MS (HRMS), are the primary methods used for the screening and identification of these compounds. amazonaws.commdpi.commdpi.com

Academic Rationale for Investigating the Chemistry and Biological Interactions of Hydroxy Chlorodenafil

The academic rationale for investigating Hydroxy Chlorodenafil is multifaceted. Primarily, it is driven by the need to protect public health from the dangers of undeclared and unstudied pharmaceutical ingredients in supplements. nih.govnih.gov The structural similarity of Hydroxy Chlorodenafil to approved PDE5 inhibitors suggests that it likely acts as a PDE5 inhibitor. wikipedia.orgchemicalbook.com However, without rigorous pharmacological and toxicological testing, its specific activity, selectivity for different PDE isoenzymes, and potential side effects remain unknown. wikipedia.org

Academic inquiry into its chemistry allows for the development of robust analytical methods. Understanding its fragmentation patterns in mass spectrometry, for instance, is essential for its unambiguous identification in complex matrices like herbal supplements. mdpi.com While detailed studies on its biological interactions are not widely published, the overarching goal of its investigation is to enable its detection and thereby prevent its consumption.

Scope and Objectives of Scholarly Inquiry into Hydroxy Chlorodenafil

The scope of scholarly inquiry into Hydroxy Chlorodenafil is sharply focused on analytical and forensic applications. The primary objectives include:

Method Development and Validation: To develop and validate sensitive and specific analytical methods (e.g., LC-MS/MS, HPTLC) for the routine screening of dietary supplements for the presence of Hydroxy Chlorodenafil and other analogs. mdpi.commdpi.com

Reference Standard Characterization: To fully characterize Hydroxy Chlorodenafil as a chemical reference standard, including its chemical structure, purity, and spectroscopic properties (e.g., NMR, MS). osti.govmdpi.comlgcstandards.com

Surveillance and Monitoring: To utilize these methods and standards in surveillance programs to determine the prevalence of adulteration in consumer products and to inform regulatory actions. researchgate.netnih.gov

Structural Elucidation of New Analogs: To use the known chemical features of compounds like Hydroxy Chlorodenafil to help identify and elucidate the structure of new, previously unknown analogs that may emerge on the market. researchgate.net

Chemical and Analytical Data

The following tables provide key data points for Hydroxy Chlorodenafil and a list of related compounds often studied alongside it.

Table 1: Chemical Properties of Hydroxy Chlorodenafil

| Property | Value | Source |

|---|---|---|

| CAS Number | 1391054-00-4 | chemicalbook.comlgcstandards.comscbt.com |

| Molecular Formula | C₁₉H₂₃ClN₄O₃ | lgcstandards.comscbt.com |

| Molecular Weight | 390.86 g/mol | chemicalbook.comlgcstandards.comscbt.com |

| IUPAC Name | 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | lgcstandards.com |

| Appearance | White to Off-White Solid | chemicalbook.com |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | chemicalbook.com |

| Storage Temperature | +4°C | lgcstandards.com |

Table 2: List of Selected PDE5 Inhibitor Analogs

| Compound Name | Chemical Nature |

|---|---|

| Acetildenafil (Hongdenafil) | Sildenafil Analog |

| Aminotadalafil | Tadalafil Analog |

| Benzylsildenafil | Sildenafil Analog |

| Carbodenafil | Sildenafil Analog |

| Chlorodenafil | Sildenafil Analog |

| Dimethylsildenafil | Sildenafil Analog |

| Gendenafil | Sildenafil Analog |

| Homosildenafil | Sildenafil Analog |

| Hydroxyhomosildenafil | Sildenafil Analog |

| Hydroxythiohomosildenafil | Sildenafil Analog |

| Thiosildenafil | Sildenafil Analog |

| Vardenafil | Approved Drug |

| Udenafil | Approved Drug |

| Mirodenafil | Approved Drug |

| Avanafil | Approved Drug |

This table lists a selection of approved PDE5 inhibitors and their synthetic analogs that are often part of analytical screening programs. axios-research.comaoac.orgresearchgate.net

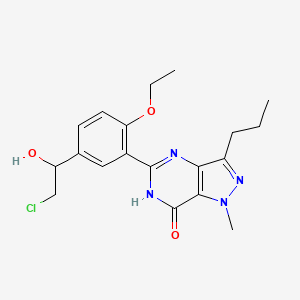

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9,14,25H,4-6,10H2,1-3H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQLUTUWAYYGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347621 | |

| Record name | Hydroxy chlorodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-00-4 | |

| Record name | Hydroxy chlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy chlorodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WZC8J1E8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Hydroxy Chlorodenafil

Strategies for the Chemical Synthesis of Hydroxy Chlorodenafil (B589638) and Related Analogues

The primary strategy for the synthesis of Hydroxy Chlorodenafil revolves around the initial formation of a key precursor, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one . This core structure is then further functionalized to yield the target molecule. The synthesis of this precursor is a well-documented process in the synthesis of sildenafil (B151) and its analogues. synzeal.comsmolecule.com

A plausible and efficient pathway to Hydroxy Chlorodenafil involves a two-step functionalization of the phenyl ring of the aforementioned precursor:

Friedel-Crafts Acylation: The pyrazolopyrimidinone (B8486647) precursor undergoes a Friedel-Crafts acylation reaction. This is typically achieved using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces a chloroacetyl group (-COCH₂Cl) at the 5-position of the 2-ethoxyphenyl ring, yielding the intermediate 5-[5-(chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one . epa.gov

Ketone Reduction: The subsequent step involves the selective reduction of the ketone functionality of the chloroacetyl group to a secondary alcohol. This transformation is commonly carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction step affords the final product, Hydroxy Chlorodenafil, which is chemically named 5-[5-(2-Chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one.

The synthesis of related analogues can be accomplished by varying the starting materials. For instance, employing different alkyl halides during the formation of the pyrazole (B372694) ring or using alternative acylating agents in the Friedel-Crafts step would lead to a diverse range of analogues.

Investigation of Reaction Pathways and Mechanism Elucidation in Hydroxy Chlorodenafil Synthesis

The core reaction mechanisms in the synthesis of Hydroxy Chlorodenafil are the Friedel-Crafts acylation and the reduction of the resulting α-chloro ketone.

The Friedel-Crafts acylation mechanism is a classic example of electrophilic aromatic substitution. The Lewis acid catalyst activates the chloroacetyl chloride, leading to the formation of a highly reactive acylium ion. The electron-rich 2-ethoxyphenyl ring of the pyrazolopyrimidinone precursor then acts as a nucleophile, attacking the acylium ion. The ethoxy group directs the substitution primarily to the para position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated product.

The reduction of the α-chloro ketone to a secondary alcohol proceeds via nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which upon protonation during the reaction work-up, gives the final hydroxyl group. The choice of the reducing agent is critical to ensure the selective reduction of the ketone without affecting other reducible functional groups within the molecule.

Characterization of Synthetic Precursors, Intermediates, and Byproducts

Thorough characterization of all synthetic precursors, intermediates, and byproducts is essential for ensuring the purity and structural integrity of the final Hydroxy Chlorodenafil product. A combination of analytical techniques is employed for this purpose.

Table 1: Characterization of Key Synthetic Compounds

| Compound | Expected Appearance | Key Characterization Techniques | Expected Spectroscopic Features |

|---|---|---|---|

| 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | White to light-yellow solid | NMR, IR, Mass Spectrometry | Characteristic signals for the pyrazolopyrimidinone core and the 2-ethoxyphenyl group. |

| 5-[5-(chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Solid | NMR, IR, Mass Spectrometry | Appearance of a carbonyl stretch in IR; signals for the chloroacetyl group in NMR; corresponding molecular ion peak in MS. |

| Hydroxy Chlorodenafil | Solid | NMR, IR, Mass Spectrometry | Disappearance of the ketone signal and appearance of a hydroxyl group signal in IR and NMR; corresponding molecular ion peak in MS. |

Byproducts that may arise include regioisomers from the Friedel-Crafts acylation, where the chloroacetyl group is introduced at a different position on the phenyl ring. Over-acylation, resulting in the addition of multiple chloroacetyl groups, is also a possibility. During the reduction step, byproducts from the reduction of other functional groups or dehalogenation could potentially be formed.

Impurity Profiling and Process-Related Impurities in Hydroxy Chlorodenafil Production

Impurity profiling is a critical component of pharmaceutical manufacturing to ensure the safety and quality of the final product. The potential impurities in the production of Hydroxy Chlorodenafil can originate from various sources, including starting materials, intermediates, side reactions, and degradation products. Based on the synthesis of analogous compounds like sildenafil, a profile of potential process-related impurities can be predicted. nih.govsemanticscholar.org

Table 2: Potential Process-Related Impurities in Hydroxy Chlorodenafil Production

| Impurity Type | Potential Impurity | Likely Origin |

|---|---|---|

| Starting Materials & Intermediates | Unreacted 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Incomplete Friedel-Crafts acylation reaction. |

| Unreacted 5-[5-(chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Incomplete reduction of the ketone. | |

| Side Reaction Products | Isomeric acylation products | Acylation at positions other than the desired para-position on the phenyl ring. |

| Dehalogenated product (Hydroxyethanodenafil) | Reduction of the chloro group during the ketone reduction step. | |

| Degradation Products | Oxidation or hydrolysis products | Instability of the drug substance under certain storage or reaction conditions. |

The detection, identification, and quantification of these impurities are typically achieved using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation. The synthesis of these potential impurities is also necessary to serve as reference standards for analytical method validation.

Compound Name Reference

Advanced Analytical Chemistry Approaches for the Identification and Quantification of Hydroxy Chlorodenafil

Chromatographic Separation Techniques for Hydroxy Chlorodenafil (B589638) Analysisoup.comrsc.orgvulcanchem.comnih.govresearchgate.netresearchgate.netwikipedia.org

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for analyzing complex samples containing compounds like Hydroxy Chlorodenafil. wikipedia.orgjournalagent.com This process involves a mobile phase that carries the sample through a stationary phase, leading to the separation of individual components based on their differing interactions with the two phases. wikipedia.orgshimadzu.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimizationoup.comvulcanchem.comnih.govresearchgate.netresearchgate.netwikipedia.orgrjptonline.org

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying compounds in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for the analysis of PDE5 inhibitors and their analogues. oup.comuliege.be The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve the desired separation and sensitivity. uliege.be

Key considerations in HPLC method development for Hydroxy Chlorodenafil and its analogues include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detector settings. nih.govrsc.org A common approach involves using a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to effectively separate a wide range of compounds with different chemical properties. uliege.beakjournals.com For instance, a gradient system using an aqueous buffer and an organic solvent like acetonitrile (B52724) is frequently employed for the separation of multiple PDE5 inhibitors and their analogues. uliege.beakjournals.com

The following table outlines typical parameters for an HPLC method developed for the analysis of sildenafil (B151) and its analogues, which would be applicable for Hydroxy Chlorodenafil.

Table 1: Illustrative HPLC Method Parameters for Sildenafil Analogue Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | nih.govrsc.org |

| Mobile Phase A | Aqueous buffer (e.g., 0.030 M ammonium (B1175870) acetate) | akjournals.com |

| Mobile Phase B | Acetonitrile | uliege.beakjournals.com |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 230 nm | rsc.orgakjournals.com |

| Injection Volume | 5 µL | nih.gov |

| Column Temperature | 25°C | nih.gov |

In HPLC, the separation is based on the partitioning of the analyte between the stationary and mobile phases. wikipedia.org The choice between reversed-phase and normal-phase chromatography depends on the polarity of the analyte.

Reversed-Phase Chromatography: This is the most common mode of HPLC, particularly for the analysis of pharmaceutical compounds like Hydroxy Chlorodenafil. wikipedia.orghalocolumns.com It utilizes a nonpolar stationary phase (often C18-bonded silica) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). wikipedia.orgnih.gov In this setup, nonpolar compounds are retained longer on the column. wikipedia.org The separation of sildenafil and its analogues is almost exclusively performed using reversed-phase HPLC. nih.govrsc.orgresearchgate.net

Normal-Phase Chromatography: This mode uses a polar stationary phase (like silica (B1680970) or alumina) and a nonpolar mobile phase (such as hexane (B92381) or chloroform). wikipedia.org It is suitable for the separation of very polar compounds or for separating isomers. While less common for this class of compounds, it could potentially be used for specific separation challenges.

To improve the separation (resolution) of closely related compounds, such as isomers or analogues with minor structural differences, advanced column chemistries are employed. uliege.be These include:

Core-Shell Columns: These columns contain particles with a solid, impermeable core and a porous outer layer. This design leads to higher efficiency and faster separations compared to traditional fully porous particles. akjournals.com

Polar-Embedded Columns: These columns have a polar group embedded within the nonpolar stationary phase (e.g., C18). This can provide alternative selectivity for polar analytes and improve peak shape, especially for basic compounds. uliege.be A study on the separation of PDE5 inhibitors utilized a sub-2 micron polar-embedded column to achieve a rapid separation in under 4.5 minutes. uliege.be

Phenyl-Hexyl Columns: These columns offer different selectivity compared to standard C18 columns due to π-π interactions between the phenyl groups and the analytes. This can be advantageous for separating aromatic and unsaturated compounds.

Gas Chromatography (GC) Methodologies for Volatile Derivativesoup.comvulcanchem.comresearchgate.net

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. shimadzu.comdrawellanalytical.com For non-volatile compounds like Hydroxy Chlorodenafil, a derivatization step is necessary to convert them into a volatile form before GC analysis. libretexts.org

The basic principle of GC involves injecting a gaseous or vaporized sample into a carrier gas (mobile phase), which then carries the sample through a column (stationary phase). libretexts.org Separation occurs based on the differential partitioning of the analytes between the two phases. libretexts.org

While less common than HPLC for the analysis of PDE5 inhibitor analogues due to the need for derivatization, GC can offer high resolution and sensitivity. drawellanalytical.com The selection of the stationary phase in GC is critical and is based on the principle of "like dissolves like." sigmaaldrich.com For derivatized Hydroxy Chlorodenafil, a non-polar or intermediate-polarity column would likely be the starting point for method development. sigmaaldrich.com

Thin-Layer Chromatography (TLC) in Preliminary Screening and Purity Assessmentresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for preliminary screening and purity assessment. solubilityofthings.comresearchgate.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (stationary phase), such as silica gel. solubilityofthings.com The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample. solubilityofthings.com

TLC can be a valuable tool for the initial screening of suspected counterfeit products for the presence of undeclared substances like Hydroxy Chlorodenafil. researchgate.net Different solvent systems can be tested to find the optimal separation conditions. phytopharmajournal.com After development, the separated spots can be visualized under UV light or by spraying with a chemical reagent. phytopharmajournal.comnih.gov While not as quantitative or resolute as HPLC or GC, TLC provides a quick indication of the presence of target compounds and can help in guiding further, more sophisticated analyses. nih.gov

Mass Spectrometric Techniques for Structural Elucidation and Quantificationoup.comrsc.orgvulcanchem.comnih.govresearchgate.netresearchgate.netwikipedia.org

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is an invaluable tool for the structural elucidation and quantification of compounds, including Hydroxy Chlorodenafil. mdpi.comrsc.org When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it provides a high degree of specificity and sensitivity. mdpi.comdrawellanalytical.com

In a typical LC-MS setup, the eluent from the HPLC column is directed to the mass spectrometer's ion source, where the analyte molecules are ionized. nih.gov These ions are then separated in the mass analyzer based on their mass-to-charge ratio and detected. nih.gov

For the structural elucidation of an unknown analogue like Hydroxy Chlorodenafil, high-resolution mass spectrometry (HRMS) is often employed. nih.gov HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. mdpi.com Tandem mass spectrometry (MS/MS) is another crucial technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. mdpi.comnih.gov The fragmentation pattern provides detailed structural information that can be used to identify the compound by comparing it to known fragmentation pathways of related structures, such as sildenafil. mdpi.com For instance, sildenafil and its derivatives often show characteristic fragment ions at m/z 312.1573 and m/z 284.1221. mdpi.com

The following table provides an example of mass spectrometric data that could be obtained for Hydroxy Chlorodenafil.

Table 2: Hypothetical Mass Spectrometric Data for Hydroxy Chlorodenafil

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉H₂₁ClN₄O₃ | chrom-china.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Precursor Ion [M+H]⁺ | 389.1375 | chrom-china.com |

| Key Fragment Ion 1 | 361.1055 | chrom-china.com |

| Key Fragment Ion 2 | (Hypothetical) |

Quantitative analysis using mass spectrometry is often performed using a triple quadrupole mass spectrometer (QqQ MS) in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov This technique is highly selective and sensitive, making it ideal for detecting and quantifying trace amounts of substances in complex matrices. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Strategies

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used in liquid chromatography-mass spectrometry (LC-MS) for analyzing small molecules. taylorandfrancis.com ESI is a soft ionization method that transfers ions already in solution into the gas phase, making it particularly suitable for moderately polar to polar molecules. nih.govwaters.com The process involves applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. waters.com This method typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

In contrast, APCI is a gas-phase ionization technique that uses a corona discharge to ionize the solvent, which then transfers a charge to the analyte molecules through chemical reactions. taylorandfrancis.comwaters.com APCI is well-suited for less polar, more volatile, and thermally stable small molecules that are not effectively ionized by ESI. taylorandfrancis.commdpi.com Unlike ESI, APCI does not typically produce multiply charged ions. taylorandfrancis.com The choice between ESI and APCI often depends on the polarity and thermal stability of the analyte. nih.gov For a compound like Hydroxy Chlorodenafil, which possesses multiple polar functional groups, ESI would likely be the preferred method for achieving high sensitivity.

Table 1: Comparison of ESI and APCI for the Analysis of Hydroxy Chlorodenafil

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Mechanism | Ions are transferred from liquid to gas phase. waters.com | Gas-phase chemical reactions initiated by corona discharge. waters.com |

| Analyte Suitability | Moderately polar to polar molecules. nih.gov | Less polar, thermally stable molecules. taylorandfrancis.com |

| Typical Ions Formed | [M+H]⁺, [M+Na]⁺, multiply charged ions. | Primarily singly charged ions, e.g., [M+H]⁺. taylorandfrancis.com |

| Fragmentation | Generally low, considered a "soft" technique. | Can be higher than ESI due to thermal processes. nih.gov |

| Likely Efficacy | High, due to the polar nature of the compound's functional groups. | Potentially effective, but likely less sensitive than ESI. mdpi.com |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique used for structural elucidation. nationalmaglab.org It involves multiple stages of mass analysis, typically selection of a precursor ion, fragmentation of that ion, and analysis of the resulting product ions. nationalmaglab.orgnih.gov This process provides a fragmentation "fingerprint" that is unique to a specific molecular structure.

In a typical MS/MS experiment for identifying Hydroxy Chlorodenafil, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer (MS1). This precursor ion is then directed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller, stable fragment ions. chromatographyonline.com These product ions are then analyzed in the second mass analyzer (MS2).

The analysis of these fragmentation pathways is crucial for confirming the identity of the compound. unito.itmdpi.com By examining the mass losses between the precursor ion and the product ions, analysts can deduce the structure of different parts of the molecule. For example, characteristic losses can correspond to functional groups like the ethyl group from the piperazine (B1678402) ring or cleavage of the core structure. This detailed structural information is essential for distinguishing between isomers and related analogues. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying unknown compounds by providing highly accurate mass measurements. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high resolving power allows for the differentiation of compounds that may have the same nominal mass but different elemental compositions. nih.gov

The primary advantage of HRMS is its ability to determine the elemental formula of a compound with high confidence. measurlabs.com By measuring the exact mass of an ion, typically with an error of less than 5 parts per million (ppm), it is possible to calculate a unique elemental formula. nih.govwaters.com For Hydroxy Chlorodenafil, HRMS would be used to measure the exact mass of its protonated molecule [M+H]⁺. The resulting mass would then be used with specialized software to generate a list of possible elemental formulas that fit within the measured mass accuracy, ultimately confirming the molecular formula. waters.com This capability is critical for identifying novel or uncharacterized substances.

Ion Trap-Time of Flight Mass Spectrometry (IT-TOF MS) in Screening and Identification

Ion Trap-Time of Flight (IT-TOF) mass spectrometry is a hybrid instrument that combines the strengths of both an ion trap and a time-of-flight analyzer. gmu.edu This combination provides a powerful platform for both screening and detailed structural identification. mdpi.com

The ion trap component allows for MSⁿ analysis, meaning it can perform multiple stages of fragmentation (e.g., MS³, MS⁴) within the trap itself. chromatographyonline.comshimadzu.com This is achieved by isolating a precursor ion, fragmenting it, and then isolating one of the resulting product ions for a further round of fragmentation. shimadzu.com This capability provides incredibly detailed structural information.

The TOF analyzer provides high-resolution and high-mass-accuracy data for both the initial precursor ions and all subsequent fragment ions. gmu.edumdpi.com The combination of MSⁿ fragmentation with accurate mass measurement makes IT-TOF MS an exceptionally effective tool for identifying unknown compounds in complex mixtures. mdpi.com It can provide accurate elemental compositions for both the parent molecule and its fragments, significantly increasing the confidence in structural assignments. shimadzu.com

Table 2: Key Features of Advanced Mass Spectrometry Techniques

| Technique | Primary Function | Key Advantage for Hydroxy Chlorodenafil Analysis |

| Tandem MS (MS/MS) | Structural elucidation via fragmentation. nationalmaglab.org | Provides a structural fingerprint, confirming the connectivity of the molecule. |

| HRMS | Determines exact molecular mass. measurlabs.com | Confirms the elemental formula with high accuracy (<5 ppm). nih.gov |

| IT-TOF MS | Combines MSⁿ and high resolution. gmu.edu | Enables detailed fragmentation analysis (MSⁿ) with accurate mass data for confident identification. mdpi.com |

Spectroscopic Methods for Complementary Characterization

While mass spectrometry is excellent for determining mass and formula, spectroscopic methods like Nuclear Magnetic Resonance and Infrared Spectroscopy are used to confirm the precise three-dimensional structure and identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. researchgate.netrsc.org It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a strong magnetic field, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.orgmdpi.com

¹H NMR: Provides information about the number of different types of protons in a molecule, their electronic environments (chemical shift), and which protons are adjacent to one another (spin-spin splitting). For Hydroxy Chlorodenafil, ¹H NMR would confirm the presence of protons on the aromatic rings, the piperazine ring, and the various alkyl and hydroxyl groups, and their specific locations relative to one another.

¹³C NMR: Provides information on the different types of carbon atoms in the molecule. It can distinguish between sp², sp³, aromatic, and carbonyl carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish direct correlations between atoms, allowing chemists to piece together the entire molecular structure by mapping out C-H and C-C connectivities.

NMR is a non-destructive technique and is considered the gold standard for confirming the structure of a newly synthesized or isolated compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. masterorganicchemistry.com By analyzing the absorption spectrum, one can determine the presence of key functional groups. libretexts.orgcore.ac.uk

For Hydroxy Chlorodenafil, an IR spectrum would be expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Frequencies for Hydroxy Chlorodenafil Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

| Alcohol | O–H stretch | 3600–3200 | Strong and broad. masterorganicchemistry.comcore.ac.uk |

| Amine/Amide | N–H stretch | 3500–3300 | Sharper and less intense than O-H. libretexts.org |

| Aromatic Ring | =C–H stretch | 3100–3000 | Often weak to medium sharpness. libretexts.org |

| Alkyl Groups | C–H stretch | 3000–2850 | Typically strong and sharp. libretexts.org |

| Carbonyl (Amide) | C=O stretch | 1800–1650 | Strong and sharp, often the most intense peak. masterorganicchemistry.com |

| Aromatic Ring | C=C stretch | 1600–1450 | Variable, multiple sharp bands. |

The presence of these specific bands provides complementary evidence that supports the structural data obtained from mass spectrometry and NMR. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including sildenafil analogues like Hydroxy Chlorodenafil. mrclab.comthermofisher.com This method is based on the principle that molecules containing chromophores—parts of the molecule that absorb light—absorb light in the UV-Vis spectrum (typically 190–800 nm). labmanager.comtechnologynetworks.com The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. ijrar.org

For quantification, a UV-Vis spectrophotometer measures the absorbance of a solution containing Hydroxy Chlorodenafil at its wavelength of maximum absorbance (λmax). mt.com To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. mrclab.com By plotting absorbance versus concentration, a linear relationship is typically obtained, which can then be used to calculate the concentration of the unknown sample based on its measured absorbance. ijrar.org This approach is valued for its speed, simplicity, and cost-effectiveness in routine quantitative analysis. labmanager.com

Purity assessment using UV-Vis spectroscopy involves analyzing the absorption spectrum of a sample. labmanager.commt.com A pure compound will exhibit a characteristic spectrum with specific peaks and troughs. thermofisher.com The presence of impurities can alter the shape of this spectrum or introduce additional peaks. ijrar.org By comparing the sample's spectrum to that of a highly pure reference standard of Hydroxy Chlorodenafil, one can qualitatively assess its purity. thermofisher.comlabmanager.com Furthermore, absorbance ratios at different wavelengths can be used to detect the presence of specific impurities, providing a simple method for purity checks. technologynetworks.com While UV-Vis spectroscopy is a powerful tool, it is often used in conjunction with more selective techniques like chromatography to resolve and identify individual impurities. ijrar.org

Method Validation Parameters for Quantitative and Qualitative Analysis of Hydroxy Chlorodenafil

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.netnpra.gov.my For the analysis of Hydroxy Chlorodenafil, validation ensures the reliability, reproducibility, and accuracy of qualitative and quantitative data. nih.gov The validation process involves evaluating several key parameters as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govich.org

Specificity and Selectivity Evaluation

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.goveuropa.eu For an analytical method targeting Hydroxy Chlorodenafil, specificity is demonstrated by showing that the signal measured is solely from this compound and not from any other related substances or excipients in the sample. europa.euinnovareacademics.in

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), specificity is often evaluated by comparing the chromatograms of a blank sample, a sample spiked with Hydroxy Chlorodenafil, and a sample containing a mixture of Hydroxy Chlorodenafil and potential interferents. innovareacademics.in The method is considered specific if the analyte peak is well-resolved from other peaks and there is no interference at the retention time of Hydroxy Chlorodenafil in the blank or placebo chromatograms. innovareacademics.innih.gov Peak purity analysis using a photodiode array (PDA) detector can further confirm that the chromatographic peak for Hydroxy Chlorodenafil is spectrally homogeneous and not co-eluting with any impurities.

Linearity, Range, and Calibration Curve Establishment

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is a fundamental parameter for quantitative analysis. The range of the method is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity. ich.orgscielo.br

To establish linearity for Hydroxy Chlorodenafil analysis, a series of standard solutions of varying concentrations are prepared and analyzed. mdpi.com A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC) against the known concentration of the analyte. oup.com The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (R²). mdpi.com For most analytical methods, an R² value greater than 0.99 is considered evidence of a strong linear relationship. mdpi.combvsalud.org For the assay of a drug substance, the range is typically 80% to 120% of the expected test concentration. scielo.br

Accuracy and Precision Determination

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. nih.govich.org It is often determined through recovery studies, where a known amount of pure Hydroxy Chlorodenafil is added to a placebo or sample matrix. innovareacademics.in The sample is then analyzed, and the percentage of the analyte recovered is calculated. mdpi.com According to regulatory guidelines, the mean accuracy should generally be within ±15% of the nominal value, and for the lower limit of quantification (LLOQ), it should be within ±20%. pmda.go.jp

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). innovareacademics.in Precision is typically assessed at three levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. innovareacademics.in

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. innovareacademics.in

Reproducibility: Assesses the precision between different laboratories.

For precision, the RSD should typically not exceed 15%, except at the LLOQ where it should not exceed 20%. pmda.go.jp

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgscielo.br

Several methods can be used to determine LOD and LOQ, including:

Visual Evaluation: Based on the minimum concentration at which the analyte can be reliably detected. tbzmed.ac.ir

Signal-to-Noise Ratio: This approach is common for analytical methods that exhibit baseline noise. tbzmed.ac.ir Typically, an S/N ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. tbzmed.ac.irresearchgate.net

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line or the standard deviation of the blank response, and S is the slope of the calibration curve. sepscience.com

The LOQ is the lowest concentration on the calibration curve and must be validated with acceptable accuracy and precision. scielo.breflm.eu

Robustness and Ruggedness Assessment

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.orgchromatographyonline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.com For an HPLC method for Hydroxy Chlorodenafil, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase pharmaguideline.com

Mobile phase composition pharmaguideline.com

Column temperature pharmaguideline.com

Flow rate pharmaguideline.com

Different columns (lots and/or suppliers) pharmaguideline.com

The stability of analytical solutions is also a critical component of robustness testing. americanpharmaceuticalreview.com

Ruggedness, often considered part of precision studies (intermediate precision), evaluates the degree of reproducibility of test results under a variety of normal test conditions. chromatographyonline.comamericanpharmaceuticalreview.com This involves assessing the method's performance when used by different analysts, on different instruments, and on different days. chromatographyonline.compharmaguideline.com Both robustness and ruggedness are crucial for ensuring that the analytical method can be successfully transferred between different laboratories and will remain reliable over time. chromatographyonline.comnih.gov

Data Tables

Table 1: Typical Method Validation Parameters and Acceptance Criteria for HPLC Analysis

| Validation Parameter | Measurement | Typical Acceptance Criteria |

| Specificity | Comparison of chromatograms of blank, placebo, and active sample. | No interfering peaks at the retention time of the analyte. innovareacademics.in |

| Linearity | Analysis of 5-6 standard concentrations across the range. | Coefficient of determination (R²) ≥ 0.99. mdpi.com |

| Range | Derived from linearity, accuracy, and precision data. | 80-120% of the test concentration for assay. scielo.br |

| Accuracy | Recovery of analyte spiked into a placebo matrix (at least 3 concentrations, 3 replicates each). | 85-115% recovery; 80-120% at LOQ. pmda.go.jp |

| Precision (Repeatability) | RSD of ≥ 5 replicate injections or ≥ 3 concentrations. | RSD ≤ 15%; ≤ 20% at LOQ. pmda.go.jp |

| Precision (Intermediate) | Variation between days, analysts, or equipment. | RSD ≤ 15%; ≤ 20% at LOQ. pmda.go.jp |

| LOD | Signal-to-Noise Ratio or calculation from calibration curve slope. | S/N ratio ≥ 3:1. tbzmed.ac.ir |

| LOQ | Signal-to-Noise Ratio or calculation from calibration curve slope. | S/N ratio ≥ 10:1; must be determined with acceptable accuracy and precision. tbzmed.ac.irresearchgate.net |

| Robustness | Deliberate small variations in method parameters (e.g., pH, flow rate, temperature). | System suitability parameters should remain within defined limits; results should not be significantly affected. pharmaguideline.com |

Pharmacological Characterization of Hydroxy Chlorodenafil in in Vitro and Pre Clinical Models

Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., Phosphodiesterase-5)

Phosphodiesterase-5 (PDE5) is an enzyme that plays a critical role in cellular signaling by hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comwikipedia.org Inhibition of PDE5 prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. nih.govwikipedia.org This mechanism is the basis for the therapeutic effects of approved PDE5 inhibitors. nih.gov As an analog of a known PDE5 inhibitor, Hydroxy Chlorodenafil (B589638) is predicted to interact with the catalytic site of the PDE5 enzyme. wikipedia.org

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Selectivity is another crucial parameter in the pharmacological profiling of a PDE5 inhibitor. It refers to the compound's ability to inhibit PDE5 more potently than other phosphodiesterase isozymes, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, testes, and prostate). nih.gov High selectivity for PDE5 over other PDEs is desirable to minimize off-target effects. nih.govcapes.gov.br For instance, inhibition of PDE6 is associated with visual disturbances. nih.govmdpi.com The selectivity is often expressed as a ratio of IC50 values (e.g., IC50 PDE6 / IC50 PDE5). A higher ratio signifies greater selectivity for PDE5.

While specific kinetic data for Hydroxy Chlorodenafil is not extensively published, the table below illustrates a typical selectivity profile for established PDE5 inhibitors, which serves as a benchmark for evaluating new analogs.

Table 1: Example of PDE Isozyme Selectivity Profiles for Known Inhibitors This table is for illustrative purposes to demonstrate the concept of selectivity.

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |

|---|---|---|---|---|---|

| Sildenafil (B151) | 4.0 | 40 | 7400 | 10 | 1850 |

| Vardenafil (B611638) | 0.4 | 6.4 | >10000 | 16 | >25000 |

Structure-Activity Relationship (SAR) Studies of Hydroxy Chlorodenafil and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For PDE5 inhibitors, SAR studies explore how modifications to different parts of the molecular scaffold affect potency and selectivity. researchgate.netchemrxiv.org These studies guide the rational design of new analogs with improved pharmacological properties.

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common structural modification in drug molecules and a primary route of metabolism. This modification can significantly alter a compound's biological activity and physicochemical properties. nih.govmdpi.com The presence of a hydroxyl group in Hydroxy Chlorodenafil, as compared to Chlorodenafil, is expected to have several effects:

Solubility: Hydroxyl groups are polar and can participate in hydrogen bonding, which generally increases the aqueous solubility of a compound. nih.gov

Receptor Binding: The -OH group can form new hydrogen bonds with amino acid residues in the enzyme's active site, potentially increasing binding affinity and potency. Conversely, it could also introduce steric hindrance or unfavorable interactions, thereby reducing activity. nih.gov

Metabolism: A hydroxyl group provides a new site for further metabolic reactions, such as glucuronidation or sulfation (Phase II metabolism), which typically facilitates excretion. mdpi.com

The precise impact of the hydroxyl group on the activity of Hydroxy Chlorodenafil would be determined by its specific position on the core structure and how that position interacts with the PDE5 binding pocket. nih.gov

Computational, or in silico, methods are powerful tools for accelerating drug discovery by predicting the biological activity of compounds and exploring SAR. nih.govresearchgate.net These approaches are particularly useful for studying analogs like Hydroxy Chlorodenafil.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, such as PDE5. It scores the binding interactions to estimate the affinity of analogs like Hydroxy Chlorodenafil, helping to prioritize which compounds to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. copernicus.org By analyzing a set of known PDE5 inhibitors and their analogs, a QSAR model could predict the inhibitory potency of Hydroxy Chlorodenafil based on its structural features.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a compound and its target protein over time. This provides insights into the stability of the compound-enzyme complex and can reveal key interactions that contribute to binding affinity and selectivity. nih.gov

These computational methods allow for the rapid evaluation of virtual libraries of analogs, guiding the design of molecules with optimized potency and selectivity profiles. nih.gov

Metabolic Pathways and Metabolite Identification of Hydroxy Chlorodenafil in Pre-clinical Systems

Understanding the metabolic fate of a compound is critical in pre-clinical development. nih.gov Metabolism studies identify the pathways by which a compound is transformed in the body and characterize the resulting metabolites. The name "Hydroxy Chlorodenafil" suggests it is likely a primary metabolite of the parent compound, Chlorodenafil, formed via an oxidation reaction, a common metabolic pathway. researchgate.net Further metabolism of Hydroxy Chlorodenafil itself is also expected.

In vitro metabolic stability assays are used to predict how quickly a compound will be cleared by the liver. srce.hrspringernature.com These experiments typically use liver microsomes (which contain Phase I enzymes like cytochrome P450s) or intact hepatocytes (which contain both Phase I and Phase II enzymes) from various pre-clinical species (e.g., rat, dog, monkey) and humans. nuvisan.comnih.goveuropa.eu

The compound is incubated with the liver preparation, and its disappearance over time is measured. thermofisher.com From this, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound, independent of blood flow. nuvisan.com

The following table provides an illustrative example of how metabolic stability data for a compound like Hydroxy Chlorodenafil would be presented.

Table 2: Example of In Vitro Metabolic Stability Data for Hydroxy Chlorodenafil This table contains representative data for illustrative purposes.

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) |

|---|---|---|---|

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver Microsomes | Dog | 40 | 17.3 |

| Liver Microsomes | Monkey | 32 | 21.7 |

| Hepatocytes | Rat | 35 | 19.8 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique for identifying and structurally characterizing metabolites in biological samples. criver.comnih.govnih.gov

The process involves:

Incubation: Hydroxy Chlorodenafil is incubated with in vitro systems (microsomes, hepatocytes) or samples are taken from in vivo pre-clinical studies. nih.gov

Chromatographic Separation (LC): The sample mixture is passed through a liquid chromatography column, which separates the parent compound from its various metabolites based on their physicochemical properties. lcms.cz

Mass Spectrometry Analysis (MS/MS): As each compound exits the LC, it enters the mass spectrometer. The first stage (MS1) measures the mass-to-charge ratio (m/z) of the intact molecule (the precursor ion). The precursor ion is then fragmented, and the second stage (MS2) measures the m/z of the resulting fragment ions. researchgate.net

The combination of the retention time from the LC, the accurate mass of the precursor ion, and its unique fragmentation pattern allows for the confident identification and structural elucidation of metabolites. criver.com For Hydroxy Chlorodenafil, this technique would confirm its structure and identify any subsequent metabolites, such as glucuronide or sulfate (B86663) conjugates.

Table 3: Illustrative LC-MS/MS Data for Metabolite Identification

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Identification |

|---|---|---|---|---|

| Compound A | 5.8 | [M+H]+ 489.2 | 312.1, 151.1, 99.1 | Chlorodenafil |

| Compound B | 4.5 | [M+H]+ 505.2 | 312.1, 167.1, 99.1 | Hydroxy Chlorodenafil |

Enzyme Phenotyping of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

The metabolic profile of a compound, particularly the identification of the enzymes responsible for its biotransformation, is a critical component of its pharmacological characterization. This process, known as enzyme phenotyping, helps in predicting potential drug-drug interactions and understanding inter-individual variability in drug response. For Hydroxychlorodenafil, a structural analog of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors, the primary metabolizing enzymes are anticipated to be members of the cytochrome P450 (CYP) superfamily.

Given the structural similarities to approved PDE5 inhibitors, the metabolic pathways of this compound can be inferred from the extensive research conducted on these related compounds. The primary route of metabolism for PDE5 inhibitors like sildenafil, vardenafil, and tadalafil (B1681874) is through the hepatic microsomal enzymes, with specific CYP isoforms playing a dominant role.

Sildenafil: The metabolism of sildenafil is principally mediated by the CYP3A4 isoform, which is considered the major route of biotransformation. europa.eumdpi.comahajournals.org A minor pathway for sildenafil metabolism involves the CYP2C9 isoform. europa.eumdpi.comahajournals.org The main metabolic transformation is the N-demethylation of sildenafil, resulting in an active metabolite. europa.eu

Vardenafil: Similar to sildenafil, vardenafil is primarily metabolized by CYP3A4. clevelandclinicmeded.comdrugbank.comeuropa.euhpra.ie Secondary metabolic contributions are made by CYP3A5 and isoforms of the CYP2C family. clevelandclinicmeded.comdrugbank.comeuropa.euhpra.ie

Tadalafil: The metabolism of tadalafil is also predominantly carried out by CYP3A4. clevelandclinicmeded.comtga.gov.aueuropa.eu While CYP3A4 is the major contributor (responsible for over 80% of metabolism), minor roles are played by other isoforms including CYP2C8, CYP2C9, CYP2C19, and CYP2D6. tga.gov.au

Based on this evidence from structurally related PDE5 inhibitors, it is highly probable that this compound is also a substrate for CYP3A4. The extent of involvement of other CYP isoforms, such as those in the CYP2C family, would require specific in vitro studies with human liver microsomes or recombinant CYP enzymes to be definitively determined. Such studies would typically involve incubating this compound with a panel of individual CYP isoforms and measuring the rate of its depletion or the formation of its metabolites.

The following interactive data table summarizes the known cytochrome P450 involvement in the metabolism of key PDE5 inhibitors, providing a predictive framework for this compound.

| Compound | Primary Metabolizing Isoform | Secondary Metabolizing Isoforms |

| Sildenafil | CYP3A4 | CYP2C9 |

| Vardenafil | CYP3A4 | CYP3A5, CYP2C isoforms |

| Tadalafil | CYP3A4 | CYP2C8, CYP2C9, CYP2C19, CYP2D6 |

This information underscores the central role of the CYP3A4 enzyme in the metabolism of this class of compounds. Therefore, any clinical considerations for this compound would need to account for potential interactions with strong inhibitors or inducers of CYP3A4.

Forensic and Regulatory Science Aspects of Hydroxy Chlorodenafil

Occurrence and Distribution Patterns of Hydroxy Chlorodenafil (B589638) as an Adulterant

Hydroxy chlorodenafil has been identified as an adulterant in a variety of consumer products, most notably in dietary supplements and herbal remedies marketed for sexual enhancement. researchgate.netnih.gov These products are often sold online or in informal markets, making them easily accessible to the public. The manufacturers of these illicit products intentionally add synthetic compounds like Hydroxy chlorodenafil to ensure the product has a noticeable physiological effect, thereby encouraging repeat sales.

The distribution of these adulterated products is a global issue. Cases have been reported in numerous countries, highlighting the international nature of this trade. rsc.org The products are frequently mislabeled, often claiming to be "all-natural" or "herbal," which can mislead consumers into believing they are safe. sbmu.ac.irwho.int Studies have shown that a significant percentage of sexual enhancement supplements contain undeclared pharmaceutical ingredients. uspharmacist.comnih.gov

The prevalence of specific sildenafil (B151) analogs like Hydroxy chlorodenafil can fluctuate as clandestine manufacturers continuously alter chemical structures to evade detection. nih.gov This cat-and-mouse game between producers and regulators means that the landscape of adulterants is constantly evolving.

Development of Screening and Confirmatory Methods for Illicit Products

The detection of novel, unapproved drug analogs like Hydroxy chlorodenafil in illicit products requires sophisticated analytical techniques. Forensic laboratories have developed a multi-tiered approach that includes both initial screening and subsequent confirmation.

Screening Methods: Initial screening often employs techniques that can rapidly analyze a large number of samples for the presence of a class of compounds. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is a common starting point. mdpi.comscielo.br These methods can identify the presence of compounds with similar chromophores to known PDE-5 inhibitors.

Confirmatory Methods: Once a sample is flagged during screening, more specific and sensitive methods are used for confirmation and structural elucidation. These include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the gold-standard techniques for identifying unknown compounds. rsc.orgrsc.org They provide information on the molecular weight and fragmentation patterns of the analyte, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap MS, offer even greater accuracy in mass determination, aiding in the identification of novel analogs. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these types of compounds due to their lower volatility, GC-MS can be used after derivatization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for definitively determining the chemical structure of a new compound once it has been isolated and purified. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in a molecule, contributing to its structural identification. researchgate.net

The development of comprehensive screening methods that can detect a wide range of known and unknown analogs is an ongoing area of research. nih.gov This often involves creating extensive spectral libraries of known adulterants to facilitate faster identification. mdpi.com

| Analytical Technique | Application in Detecting Hydroxy Chlorodenafil |

| High-Performance Liquid Chromatography (HPLC) with UV/DAD | Initial screening of samples for potential adulterants. mdpi.comscielo.br |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Confirmation and structural elucidation of unknown compounds. rsc.orgrsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for identifying novel analogs. mdpi.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for analysis after chemical derivatization. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural determination of isolated compounds. researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups to aid in structural analysis. researchgate.net |

Challenges in the Analytical Detection and Regulatory Control of Sildenafil Analogs

The clandestine nature of the production and distribution of sildenafil analogs like Hydroxy chlorodenafil presents significant challenges for both analytical chemists and regulatory agencies.

Analytical Challenges:

Structural Diversity: The continuous introduction of new analogs with slight molecular modifications makes it difficult to develop targeted analytical methods that can detect all potential adulterants. nih.gov

Lack of Reference Standards: As these are unapproved compounds, commercially available reference standards are often not available, which is a critical component for the validation of analytical methods and the definitive identification of a substance. lgcstandards.comunodc.org

Complex Matrices: Dietary supplements and herbal products contain a multitude of other compounds that can interfere with the analysis, requiring extensive sample preparation and cleanup. mdpi.com

Isomeric Compounds: Different analogs can have the same molecular weight (isomers), making them difficult to distinguish without high-resolution analytical techniques and careful interpretation of fragmentation patterns. researchgate.net

Regulatory Challenges:

Evolving Threat: The rapid emergence of new analogs requires constant vigilance and adaptation from regulatory bodies.

Legal Loopholes: Manufacturers may exploit legal loopholes by creating analogs that are not explicitly listed as controlled substances.

International Trade: The global nature of the internet and international mail makes it difficult to control the importation and sale of these illicit products.

Resource Limitations: Regulatory agencies may not have the resources to test all suspicious products on the market. nih.gov

Addressing these challenges requires a multi-faceted approach, including international cooperation, proactive market surveillance, and the development of flexible and comprehensive analytical strategies.

Role of Reference Standards and Certified Reference Materials in Forensic Analysis

Reference standards and certified reference materials (CRMs) are fundamental to the accuracy and reliability of forensic analysis. lgcstandards.comunodc.org In the context of detecting Hydroxy chlorodenafil and other sildenafil analogs, they serve several critical functions:

Definitive Identification: By comparing the analytical data (e.g., retention time, mass spectrum) of a suspected compound in a sample to that of a known reference standard, a forensic chemist can confirm its identity with a high degree of certainty. nih.gov

Method Validation: Reference standards are essential for validating analytical methods, ensuring they are accurate, precise, reproducible, and fit for purpose. nist.gov This includes determining the method's limit of detection and limit of quantification.

Quality Control: Laboratories use reference materials as quality control checks to ensure their instruments and procedures are performing correctly over time. fbi.gov

Quantitative Analysis: CRMs, which have a certified concentration and associated uncertainty, are necessary for accurately quantifying the amount of an adulterant present in a product.

Future Directions and Research Gaps in Hydroxy Chlorodenafil Studies

Exploration of Novel Analytical Technologies for Enhanced Detection

The primary challenge in detecting Hydroxy Chlorodenafil (B589638) and other new sildenafil (B151) analogues is that they are often specifically designed to evade existing routine screening methods. researchgate.netnih.gov The constant structural modification of approved drugs by illicit manufacturers necessitates the continuous development of more sophisticated and comprehensive analytical technologies. researchgate.netnih.gov

Currently, a range of techniques is employed for the identification of undeclared PDE-5 inhibitors in suspect products. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) combined with detectors like diode array (DAD) or mass spectrometry (LC-MS) is a common and effective approach. nih.govmdpi.comresearchgate.net For more detailed structural elucidation, high-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap MS, offer high mass accuracy, making them invaluable for identifying unknown compounds. nih.govmdpi.com Other powerful methods include nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy (IR), which are crucial for confirming the precise molecular structure of new analogues. nih.govresearchgate.net

Future research should focus on integrating these powerful but often laboratory-bound technologies into more rapid and field-deployable screening tools. The development of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods allows for the rapid and simultaneous screening of a large number of target compounds. nih.gov There is a significant research gap in creating extensive, up-to-date spectral libraries that include the signatures of newly identified analogues like Hydroxy Chlorodenafil to facilitate their rapid identification. mdpi.com

Table 1: Overview of Analytical Technologies for PDE-5 Inhibitor Analogue Detection

| Technology | Principle | Application in Detection | Future Research Focus |

| HPLC-DAD/UV | Separates compounds based on their interaction with a stationary phase, with detection via UV-Vis absorption. mdpi.comresearchgate.net | Initial screening and quantification of known adulterants. mdpi.com | Integration with more selective detectors; miniaturization for portable devices. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govresearchgate.net | Highly sensitive and selective targeted screening and quantification of multiple analogues. researchgate.netnih.gov | Development of dynamic and scheduled multiple reaction monitoring (dMRM/sMRM) methods to expand the number of screened compounds per analysis. nih.gov |

| HRMS (TOF, Orbitrap) | Provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. nih.govmdpi.com | Identification and structural elucidation of novel, uncharacterized analogues. nih.govmdpi.com | Creation of open-access HRMS databases and fragmentation libraries for new analogues. |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. nih.govnih.gov | Definitive structural confirmation of new chemical entities after isolation. nih.govresearchgate.net | Application of 2D NMR techniques for complex structures and development of cryo-probes for enhanced sensitivity on smaller sample amounts. researchgate.net |

Advanced Computational Chemistry and In Silico Modeling for Analog Prediction and Design

A proactive approach to combating the spread of illicit sildenafil analogues involves predicting their potential structures before they even appear on the market. Advanced computational chemistry and in silico modeling offer powerful tools to achieve this. enamine.netknoell.com These methods can simulate molecular interactions and predict chemical properties, providing insights into which structural modifications of a parent compound like sildenafil are likely to retain pharmacological activity while differing enough to evade standard detection. warwick.ac.uk

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build theoretical models that predict the biological activity of a chemical based on its molecular structure. knoell.com By analyzing the structures of known PDE-5 inhibitors and their analogues, researchers can develop QSAR models to forecast which novel structures might be effective and, therefore, likely candidates for synthesis by clandestine labs. knoell.comkuleuven.be

Furthermore, molecular docking and pharmacophore modeling can simulate how different analogues would bind to the PDE-5 enzyme. enamine.net This allows for the virtual screening of vast libraries of potential chemical structures to identify those with a high probability of being active. enamine.netnih.gov The insights gained can guide the synthesis of analytical reference standards for the most probable future analogues, enabling their inclusion in screening methods before they are encountered in adulterated products.

Table 2: Computational Approaches for Predicting Novel PDE-5 Analogues

| Method | Description | Application to Analogue Prediction | Research Gap |

| QSAR Models | Statistical models relating quantitative structural features of a molecule to its biological activity. knoell.com | Predicts the potential PDE-5 inhibitory activity of hypothetical or newly designed analogues. | Development of robust QSAR models specifically trained on the diverse and growing class of sildenafil analogues. |

| Molecular Docking | Simulates the binding of a molecule (ligand) to the active site of a target protein (receptor). enamine.net | Evaluates the binding affinity of potential new analogues to the PDE-5 enzyme to predict their potency. | Improving the accuracy of scoring functions for non-standard amino acid interactions that may be relevant for novel analogue binding. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. enamine.net | Creates templates of active analogues to search virtual databases for other chemical structures that fit the model. | Building and validating pharmacophore models that can account for the wide structural diversity seen in emerging analogues. |

| Machine Learning | Utilizes algorithms to learn patterns from large datasets of chemical structures and activities. warwick.ac.ukhokudai.ac.jp | Can be trained to predict potential new analogue structures based on known examples and chemical rules. | Curation of large, high-quality datasets of both active and inactive sildenafil analogues to train more accurate predictive models. |

Longitudinal Studies on Adulteration Trends and Emergence of New Analogs

The landscape of dietary supplement adulteration is not static; it is a dynamic system that evolves in response to regulatory actions, law enforcement, and market forces. researchgate.net To effectively combat this, there is a critical need for longitudinal studies that systematically track trends in adulteration over time. Such studies would involve the regular collection and analysis of products marketed for sexual enhancement to monitor the prevalence of known adulterants and identify the emergence of new ones like Hydroxy Chlorodenafil.

A review of unapproved PDE-5 inhibitors found from 2003 to 2023 revealed that the vast majority were analogues of sildenafil. researchgate.net This highlights a persistent trend of modifying the sildenafil scaffold. Longitudinal monitoring would allow researchers and regulators to observe patterns in these modifications—for instance, identifying common chemical groups that are added or altered (e.g., hydroxylation, demethylation, piperazine (B1678402) ring substitution). hkmj.orgjfda-online.com

This data is invaluable for several reasons. First, it provides an evidence base for allocating resources and updating analytical screening panels. nih.gov Second, it can reveal geographic or temporal hotspots of specific analogues, aiding targeted enforcement efforts. Finally, understanding the trajectory of analogue development can inform the predictive models discussed in the previous section, creating a feedback loop where surveillance data improves in silico predictions, and predictions enhance surveillance. nih.gov A significant gap exists in the systematic, long-term, and collaborative international collection and sharing of this data. nih.gov

常见问题

Basic Research Questions

Q. How can researchers formulate a focused research question on Hydroxy Chlorodenafil’s mechanism of action?